3-(4-Fluorophenyl)-1H-pyrazole
Overview
Description
3-(4-Fluorophenyl)-1H-pyrazole is an organic compound that belongs to the class of phenylpyrazoles This compound features a pyrazole ring substituted with a fluorophenyl group at the third position
Mechanism of Action
Target of Action
3-(4-Fluorophenyl)-1H-pyrazole is a novel compound that has been studied for its potential therapeutic effects. The primary target of this compound is the FMN riboswitch , a novel drug target for the design of new antibiotics . This compound acts as a neutral ligand for the FMN riboswitch and has shown activity against Clostridium difficile infection in mice .
Mode of Action
The compound interacts with the FMN riboswitch through π–π stacking interactions . The presence of fluorine on the phenyl ring in this compound is important to enhance the binding affinity of the neutral ligands with the FMN riboswitch . This interaction triggers the function of the riboswitch, leading to downstream effects.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and adme properties
Result of Action
The binding of this compound to the FMN riboswitch leads to a change in the function of the riboswitch, which could potentially lead to the death of the bacteria . This makes it a promising candidate for the development of new antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorophenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Hydrazine derivatives
Substitution: Various substituted phenylpyrazoles
Scientific Research Applications
3-(4-Fluorophenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1H-pyrazole
- 3-(4-Bromophenyl)-1H-pyrazole
- 3-(4-Methylphenyl)-1H-pyrazole
Uniqueness
3-(4-Fluorophenyl)-1H-pyrazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
5-(4-fluorophenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTNBHIFTZEPSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934963 | |
Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154258-82-9 | |
Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-(4-Fluorophenyl)-1H-pyrazole?
A1: this compound is characterized by a pyrazole ring directly linked to a 4-fluorophenyl group.
Q2: What are the known biological activities of this compound derivatives?
A2: Research indicates that derivatives of this compound exhibit promising antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) []. Notably, some derivatives demonstrate potent inhibition of LNCaP cell growth and downregulation of the androgen receptor target gene prostate-specific antigen (PSA) []. This suggests their potential as androgen receptor antagonists for prostate cancer treatment.
Q3: Can you elaborate on the structure-activity relationship (SAR) of this compound derivatives in relation to their biological activity?
A3: While the provided abstracts don't delve deep into specific SAR details, one study observed that introducing certain substituents to the core structure of this compound significantly impacts its antiproliferative activity and PSA downregulation capabilities []. This highlights the importance of structural modifications in modulating the biological activity of this compound class.
Q4: Have any this compound derivatives been identified in illegal products?
A4: Yes, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (AB-CHFUPYCA), a synthetic cannabinoid containing the this compound moiety, has been detected in illicit products []. This compound, identified as a "research chemical," raises concerns about its potential misuse and unknown health risks.
Q5: What are the metabolic pathways of this compound derivatives in humans?
A5: Research on the in vitro metabolism of a related compound, 3,5-AB-CHMFUPPYCA (a regioisomer of AB-CHFUPYCA), using human liver microsomes revealed that the primary metabolic pathway involves oxidation of the cyclohexylmethyl side chain []. This biotransformation results in monohydroxylated metabolites, which could serve as potential targets for urine analysis in drug monitoring [].
Q6: Are there any known issues with the stability of this compound derivatives?
A6: Studies show that 3,5-AB-CHMFUPPYCA can undergo thermal degradation under smoking conditions, leading to the cleavage of the amide bond and the formation of pyrolytic byproducts []. These byproducts, also detected during in vitro metabolism, could potentially complicate the interpretation of metabolic profiles, especially in hair analysis where metabolite detection often indicates drug use [].
Q7: How do the different tautomeric forms of this compound affect its crystal structure?
A7: Crystallographic analysis of this compound revealed the presence of two tautomeric forms within the same crystal structure []. This tautomerism arises from the exchange of the N—H proton between the two nitrogen atoms in the pyrazole ring. These tautomers, coexisting in a 1:1 ratio, form a complex network of hydrogen bonds within the crystal lattice [].
Q8: Are there any computational chemistry studies on this compound?
A8: While the provided abstracts do not directly mention computational studies on this compound itself, one study used computational methods to identify potential inhibitors of SpDHBP synthase, an enzyme crucial for riboflavin synthesis in drug-resistant Streptococcus pneumoniae []. This study highlights the use of computational chemistry in drug discovery targeting specific biological pathways.
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